Defined Multi-Integrin Inhibition Profile vs. Selective Probes
TC-I 15 exhibits a clearly defined, non-selective profile across the collagen-binding integrin family, in contrast to the selective probes BTT-3033 and obtustatin [1]. While BTT-3033 is a conformation-selective α2β1 inhibitor (EC50: 130 nM) with no reported activity on other collagen receptors, and obtustatin is a specific α1β1 inhibitor (IC50: 0.8 nM), TC-I 15 inhibits α2β1, α1β1, and α11β1, but not α10β1 [2].
| Evidence Dimension | Inhibitory Profile on Collagen-Binding Integrins |
|---|---|
| Target Compound Data | Inhibits α2β1 (IC50 < 30 μM on GFOGER), inhibits α1β1 with similar potency, inhibits α11β1 weakly, and does not inhibit α10β1 |
| Comparator Or Baseline | BTT-3033: Selective for α2β1 (EC50: 130 nM). Obtustatin: Selective for α1β1 (IC50: 0.8 nM) |
| Quantified Difference | TC-I 15 is a multi-target inhibitor, whereas BTT-3033 and obtustatin are highly selective for single targets. |
| Conditions | Cell adhesion assays using C2C12 cells transfected with different integrin subunits on various collagen peptide coatings (GFOGER, GLOGEN). |
Why This Matters
This profile is critical for experiments where the simultaneous blockade of α2β1, α1β1, and α11β1 is desired, and it underscores the danger of using TC-I 15 as a specific tool for any single integrin.
- [1] Hunter, E. J., et al. (2021). Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin. Toxicology and Applied Pharmacology, 428, 115669. View Source
- [2] Miller, M. W., et al. (2009). Small-molecule inhibitors of integrin α2β1 that prevent pathological thrombus formation via an allosteric mechanism. Proceedings of the National Academy of Sciences, 106(3), 719-724. View Source
